molecular formula C8H15NO6 B12403025 N-Acetyl-D-glucosamine-d2

N-Acetyl-D-glucosamine-d2

Cat. No.: B12403025
M. Wt: 223.22 g/mol
InChI Key: MBLBDJOUHNCFQT-WJCKZEAWSA-N
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Description

N-Acetyl-D-glucosamine-d2 is a deuterated derivative of N-acetyl-D-glucosamine, an amino sugar and a derivative of glucose. This compound is significant in various biological systems and has applications in multiple fields, including medicine, biology, and industry. The deuterium labeling in this compound makes it particularly useful in research involving metabolic studies and tracing biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-glucosamine-d2 can be synthesized through the acetylation of D-glucosamine with acetic anhydride in the presence of a deuterated solvent. The reaction typically involves the following steps:

    Dissolution: D-glucosamine is dissolved in a deuterated solvent such as deuterium oxide (D2O).

    Acetylation: Acetic anhydride is added to the solution, and the mixture is stirred at room temperature.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound often involves the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The process includes:

    Extraction: Chitin is extracted from crustacean shells.

    Hydrolysis: Chitin is hydrolyzed using chitinase enzymes to produce N-acetyl-D-glucosamine.

    Deuteration: The N-acetyl-D-glucosamine is then subjected to deuteration using deuterated reagents to produce this compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glucosamine-d2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce N-acetyl-D-glucosaminic acid.

    Reduction: Reduction reactions can convert it to N-acetyl-D-glucosamine alcohol.

    Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: N-acetyl-D-glucosaminic acid.

    Reduction: N-acetyl-D-glucosamine alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-D-glucosamine-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

    Biology: Helps in studying the metabolism of amino sugars and their role in cellular processes.

    Medicine: Used in research related to osteoarthritis and other joint disorders due to its role in cartilage formation.

    Industry: Employed in the production of biocompatible materials and as a precursor for various biochemical compounds.

Mechanism of Action

N-Acetyl-D-glucosamine-d2 exerts its effects by participating in the synthesis of glycosaminoglycans and proteoglycans, which are essential components of the extracellular matrix in connective tissues. It acts as a substrate for enzymes involved in the biosynthesis of these macromolecules, thereby promoting the formation and repair of cartilage and other tissues.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-D-glucosamine: The non-deuterated form, widely used in similar applications.

    D-Glucosamine: Another amino sugar, used in the treatment of osteoarthritis.

    Chitin: A natural polymer composed of N-acetyl-D-glucosamine units, used in various industrial applications.

Uniqueness

N-Acetyl-D-glucosamine-d2 is unique due to its deuterium labeling, which makes it particularly useful in research involving metabolic tracing and studies of biochemical pathways. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing for precise tracking of the compound’s metabolic fate.

Properties

Molecular Formula

C8H15NO6

Molecular Weight

223.22 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-6,6-dideuterio-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i3D2

InChI Key

MBLBDJOUHNCFQT-WJCKZEAWSA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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